N-(4-acetylphenyl)-2-nitrobenzamide
Overview
Description
N-(4-acetylphenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.07970687 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization:
- Nickel (II) and copper (II) complexes of N-(R-carbamothioyl)-4-nitrobenzamide (where R = diphenyl and ethylbutyl) were synthesized and characterized, showing potential in enhancing antibacterial efficacy compared to thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).
Density Functional Theory Investigations:
- Different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide, were investigated using density functional theory, shedding light on the steric effects and structural properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Bioactivation and DNA Interactions:
- 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, related to N-(4-acetylphenyl)-2-nitrobenzamide, shows unique bioactivation properties, forming DNA-DNA interstrand crosslinks, a key aspect in its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).
Crystal Structure Analysis:
- The crystal structure of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea was determined, revealing its potential as a plant-growth regulator and for selective metal ion recognition (Hu, Li, Qi, & Sun, 2016).
Anticonvulsant Activity:
- Some 4-nitro-N-phenylbenzamides, closely related to this compound, were found to have significant anticonvulsant properties, highlighting the potential therapeutic applications of these compounds (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-6-8-12(9-7-11)16-15(19)13-4-2-3-5-14(13)17(20)21/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLATYMPFUFSEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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